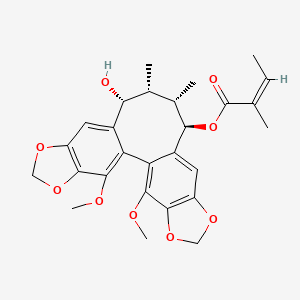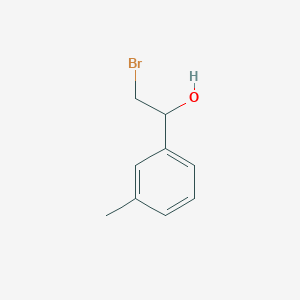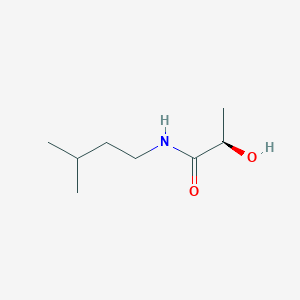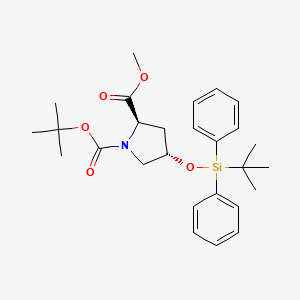![molecular formula C8H4BrClN2OS B13060443 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C8H4BrClN2OS It is a derivative of thienopyridine, characterized by the presence of bromine and chlorine atoms at specific positions on the thienopyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a halogenated pyridine derivative.
Bromination and Chlorination:
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, typically involving the reaction of the corresponding carboxylic acid derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles or electrophiles.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3), and appropriate coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
4-Bromo-7-chlorothieno[2,3-c]pyridine: Lacks the carboxamide group but shares the same thienopyridine core with bromine and chlorine substitutions.
4-Chlorothieno[3,2-d]pyrimidine: A related heterocyclic compound with a different substitution pattern and ring structure.
7-Bromo-1,4-dihydrothieno[3’,2’5,6]thiopyrano[4,3-c]pyridine: Another thienopyridine derivative with a different substitution pattern and additional ring fusion.
Uniqueness
4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide is unique due to the presence of both bromine and chlorine atoms on the thienopyridine core, along with the carboxamide functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C8H4BrClN2OS |
|---|---|
分子量 |
291.55 g/mol |
IUPAC名 |
4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H4BrClN2OS/c9-4-2-12-7(10)6-3(4)1-5(14-6)8(11)13/h1-2H,(H2,11,13) |
InChIキー |
SUEMNUUAZZKLFF-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1C(=CN=C2Cl)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



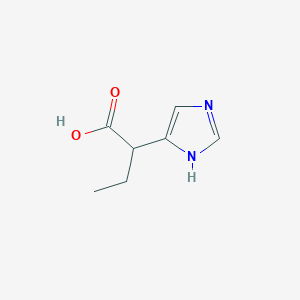
![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
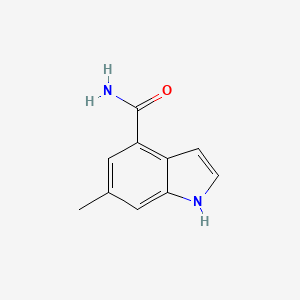
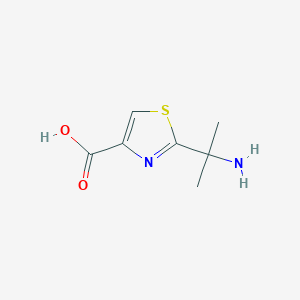
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)

![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
